molecular formula C21H15N3OS B2423949 Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034276-02-1

Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone

Cat. No. B2423949
CAS RN: 2034276-02-1
M. Wt: 357.43
InChI Key: MIQJNJJZFXOFQD-UHFFFAOYSA-N
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Description

Benzo[d]thiazol is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . Indolin is a bicyclic compound that contains a benzene ring fused to a pyrrole ring . Methanone is a functional group consisting of a carbonyl group (C=O) bonded to a methyl group (-CH3) .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you mentioned, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine, has been reported. It is a monoclinic crystal with a P 2 1 /n space group .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Research on benzothiazole derivatives has demonstrated their potential in antimicrobial activities. One study involving the synthesis of these derivatives revealed variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
  • Another line of investigation focused on benzothiazole scaffolds as new anti-mycobacterial chemotypes. The study synthesized diverse benzo[d]thiazole-2-carboxamides, some of which showed promising anti-tubercular activity and low cytotoxicity, making them potential candidates for further therapeutic development (Pancholia et al., 2016).

Material Science Applications

  • A study on electrochromic materials highlighted the use of benzothiadiazole analogs in developing donor-acceptor-type electrochromic polymers. These materials demonstrated favorable redox activity, stability, and fast switching times, suggesting potential applications in electrochromic devices (Ming et al., 2015).

Antiproliferative Activity

  • Some research has explored the antiproliferative activity of benzothiazole derivatives against various cancer cell lines. Conjugates containing benzothiazole units were synthesized and showed considerable cytotoxicity, indicating their potential as anticancer agents (Mullagiri et al., 2018).

Catalytic Activity

  • Investigations into the catalytic properties of benzothiazole compounds have shown their utility in the oxidation of olefins. Dioxidovanadium(V) complexes containing benzothiazole-hydrazone ligands were studied for their effectiveness in olefin oxidation, demonstrating the diverse applications of these compounds beyond biological activity (Ghorbanloo et al., 2017).

properties

IUPAC Name

1,3-benzothiazol-2-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS/c25-21(20-23-17-3-1-2-4-19(17)26-20)24-12-9-16-13-15(5-6-18(16)24)14-7-10-22-11-8-14/h1-8,10-11,13H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJNJJZFXOFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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